4-(3-chlorophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide
Overview
Description
4-(3-chlorophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide is a complex organic compound characterized by its unique structural features. The compound contains a piperazine ring, a tricyclo[3.3.1.1~3,7~]decane moiety, and a chlorophenyl group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide typically involves multiple steps:
Formation of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This can be achieved through a Diels-Alder reaction followed by a series of cyclization steps.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via electrophilic aromatic substitution reactions.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbothioamide group, converting it to corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(3-chlorophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **4-(4-chlorophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide .
- **4-(3-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide .
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-(3-chlorophenyl)piperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN3S/c1-16(23-13-17-9-18(14-23)11-19(10-17)15-23)25-22(28)27-7-5-26(6-8-27)21-4-2-3-20(24)12-21/h2-4,12,16-19H,5-11,13-15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMCWHVLVBGBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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